molecular formula C24H20O4 B15139104 4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol

4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol

Cat. No.: B15139104
M. Wt: 372.4 g/mol
InChI Key: KTOKBPBESWDZHM-UHFFFAOYSA-N
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Description

4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol is a complex organic compound that features a unique structure combining elements of dibenzofuran and chromen. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both dibenzofuran and chromen moieties in its structure suggests that it may exhibit interesting biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol typically involves the formation of the dibenzofuran and chromen rings followed by their coupling. One common method involves the cyclization of diarylether derivatives to form the dibenzofuran nucleus . This can be achieved through palladium or copper-catalyzed C-H activation followed by cyclization of 2-arylphenols . The chromen ring can be synthesized through various methods, including the cyclization of phenol derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of microwave-assisted synthesis (MWI) has been reported to improve the efficiency of such reactions .

Chemical Reactions Analysis

Types of Reactions

4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol is not fully understood. it is likely that the compound interacts with various molecular targets and pathways due to its complex structure. The dibenzofuran moiety may interact with enzymes and receptors, while the chromen ring could be involved in redox reactions and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler compound with a similar dibenzofuran nucleus.

    Chromone: A compound with a similar chromen ring structure.

    Benzofuran: Another related compound with a fused benzene and furan ring.

Uniqueness

4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol is unique due to the combination of the dibenzofuran and chromen moieties in its structure. This dual functionality may confer unique chemical and biological properties that are not present in simpler compounds like dibenzofuran or chromone .

Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

4-dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol

InChI

InChI=1S/C24H20O4/c1-24(2)13-18(17-11-12-20(26-3)21(25)23(17)28-24)16-9-6-8-15-14-7-4-5-10-19(14)27-22(15)16/h4-13,25H,1-3H3

InChI Key

KTOKBPBESWDZHM-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C(O1)C(=C(C=C2)OC)O)C3=CC=CC4=C3OC5=CC=CC=C45)C

Origin of Product

United States

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